2-(4-Bromo-1H-pyrazol-3-yl)-6-fluoropyridine
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Overview
Description
2-(4-Bromo-1H-pyrazol-3-yl)-6-fluoropyridine is a heterocyclic compound that contains both pyrazole and pyridine rings. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-1H-pyrazol-3-yl)-6-fluoropyridine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Coupling with Fluoropyridine: The brominated pyrazole is coupled with 6-fluoropyridine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, in the presence of a base like potassium carbonate and a palladium catalyst like palladium(II) acetate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-1H-pyrazol-3-yl)-6-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Heck reactions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride or potassium tert-butoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide.
Major Products
Substituted Derivatives: Products with various functional groups replacing the bromine atom.
Oxidized and Reduced Derivatives: N-oxides or dehalogenated compounds.
Coupled Products: Biaryl or heteroaryl compounds formed through cross-coupling reactions.
Scientific Research Applications
2-(4-Bromo-1H-pyrazol-3-yl)-6-fluoropyridine has several scientific research applications:
Medicinal Chemistry: Used as a building block in the synthesis of potential drug candidates targeting various diseases.
Biological Studies: Investigated for its biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Biology: Utilized in the development of chemical probes to study biological pathways and molecular targets.
Material Science: Explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-1H-pyrazol-3-yl)-6-fluoropyridine depends on its specific application and target. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-1H-pyrazol-3-yl)-6-fluoropyridine
- 2-(4-Methyl-1H-pyrazol-3-yl)-6-fluoropyridine
- 2-(4-Iodo-1H-pyrazol-3-yl)-6-fluoropyridine
Uniqueness
2-(4-Bromo-1H-pyrazol-3-yl)-6-fluoropyridine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and biological activity. The bromine atom allows for further functionalization through substitution reactions, while the fluorine atom can enhance the compound’s stability and lipophilicity.
Properties
Molecular Formula |
C8H5BrFN3 |
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Molecular Weight |
242.05 g/mol |
IUPAC Name |
2-(4-bromo-1H-pyrazol-5-yl)-6-fluoropyridine |
InChI |
InChI=1S/C8H5BrFN3/c9-5-4-11-13-8(5)6-2-1-3-7(10)12-6/h1-4H,(H,11,13) |
InChI Key |
SPSSIUVODBSXCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)F)C2=C(C=NN2)Br |
Origin of Product |
United States |
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